![molecular formula C13H15N3O B1347381 4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine CAS No. 4875-49-4](/img/structure/B1347381.png)
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the design and characterization of novel triazole-pyrimidine-based compounds . The process includes the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-inflammatory activities were evaluated .
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
This compound has been studied for its potential as an antioxidant and anti-inflammatory agent. The presence of the methoxyphenyl group may contribute to its ability to scavenge free radicals and reduce oxidative stress. Additionally, the imidazo[4,5-c]pyridine moiety could be responsible for modulating inflammatory pathways, making it a candidate for the treatment of inflammatory diseases .
Chemotherapeutic Potential
The structural features of this compound suggest it could be integrated into chemotherapeutic regimens. Its ability to interact with various biological targets, potentially including DNA or proteins involved in cell cycle regulation, makes it a molecule of interest for cancer research. The compound’s efficacy in this field requires further exploration through in vitro and in vivo studies .
Catalysis in Dye Degradation
Research indicates that derivatives of this compound could be used in the catalytic degradation of dyes . This application is particularly relevant in the field of environmental chemistry, where the removal of synthetic dyes from wastewater is a significant challenge. The compound’s structure may allow it to act as a catalyst in the presence of oxidizing agents like hydrogen peroxide, leading to the breakdown of complex dye molecules .
Photodynamic Therapy
Due to its aromatic structure and potential photophysical properties, this compound might be applicable in photodynamic therapy (PDT) . PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species when exposed to specific wavelengths of light, which can then target and destroy cancer cells. The compound’s ability to absorb light and generate singlet oxygen could be harnessed for therapeutic purposes .
Development of Synthetic Porphyrins
The compound’s structure is conducive to the synthesis of synthetic porphyrins , which are macrocycles with extensive applications. These include serving as sensitive reagents in PDT, functional dyes, and components in solar cells. The methoxyphenyl group could be used to modify the electronic and steric properties of porphyrins, enhancing their functionality .
Blood Coagulation Factor Xa Inhibition
There is a possibility that this compound or its derivatives could act as inhibitors of blood coagulation factor Xa . This is a crucial area of research for the development of anticoagulant drugs, which are essential for the prevention of thrombosis. The compound’s interaction with factor Xa could provide a new avenue for the creation of more effective and safer anticoagulants .
Mechanism of Action
While the exact mechanism of action for “4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine” is not specified, related compounds have shown promising neuroprotective and anti-inflammatory properties . These compounds inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
The future directions for research on “4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine” and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-10-4-2-9(3-5-10)12-13-11(6-7-14-12)15-8-16-13/h2-5,8,12,14H,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPHZIRDFPECOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292520 | |
Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine | |
CAS RN |
4875-49-4 | |
Record name | 4875-49-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83347 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60292520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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